molecular formula C10H15Cl2N3 B109795 SR 57227A CAS No. 77145-61-0

SR 57227A

Cat. No.: B109795
CAS No.: 77145-61-0
M. Wt: 248.15 g/mol
InChI Key: FUMINTAAUJUVMP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of SR 57227A involves several stepsThe final product is then converted to its hydrochloride salt form .

Chemical Reactions Analysis

SR 57227A undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

SR 57227A has several scientific research applications:

Mechanism of Action

The compound exerts its effects by selectively binding to and activating the 5-HT3 receptor. This receptor is a ligand-gated ion channel that, when activated, allows the flow of cations such as sodium and calcium into the cell. This action leads to various downstream effects, including the modulation of neurotransmitter release and neuronal excitability .

Comparison with Similar Compounds

SR 57227A is unique due to its high selectivity for the 5-HT3 receptor. Similar compounds include:

These compounds share the common feature of targeting the 5-HT3 receptor but differ in their specific chemical structures and pharmacokinetic properties.

Biological Activity

SR 57227A, also known as 4-amino-(6-chloro-2-pyridyl)-1-piperidine hydrochloride, is a compound primarily recognized for its activity as a selective agonist at serotonin type 3 (5-HT3) receptors. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of 5-HT3 Receptors

5-HT3 receptors are ligand-gated ion channels that play a crucial role in neurotransmission. They are involved in various physiological processes, including gastrointestinal motility, nausea and vomiting regulation, and modulation of pain pathways. Given their significant role in the central and peripheral nervous systems, compounds like this compound that interact with these receptors are of considerable interest in pharmacology.

Agonist and Antagonist Properties

This compound exhibits partial agonist and partial antagonist properties at 5-HT3 receptors. Research indicates that it can stimulate receptor activity while also inhibiting excessive receptor activation. This dual action suggests that this compound may serve as a serotonin stabilizer , which could be beneficial in conditions characterized by dysregulated serotonin signaling.

Binding Affinity

This compound shows high affinity for 5-HT3 receptors, with reported IC50 values ranging from 2.8 nM to 250 nM depending on the assay conditions and receptor subtype examined . This potent binding capability allows it to effectively modulate receptor activity in both central and peripheral contexts.

In Vitro Studies

In vitro studies utilizing Xenopus laevis oocytes have demonstrated that this compound can significantly alter current amplitudes induced by serotonin (5-HT) or itself at both the 5-HT3A and 5-HT3AB receptor subtypes. Specifically, it reduces subsequent currents induced by these ligands, indicating its role as a modulator rather than a straightforward agonist .

In Vivo Studies

In vivo experiments have shown that this compound can elicit physiological responses such as the Bezold-Jarisch reflex in anesthetized rats, an effect mediated through its action on the central nervous system . The effective dose (ED50) for this reflex was found to be approximately 8.3 µg/kg when administered intravenously.

Case Study: Gastrointestinal Effects

Research has indicated that this compound stimulates gastrointestinal motility through its agonistic action on peripheral 5-HT3 receptors. In isolated guinea pig ileum preparations, it produced contractions with an EC50 value of 11.2 µM , demonstrating its potential utility in treating gastrointestinal disorders such as irritable bowel syndrome (IBS) .

Case Study: Neurological Applications

In studies involving rat cortical neurons, microiontophoretic application of this compound resulted in significant inhibition of neuronal firing rates. This effect was antagonized by tropisetron, a known 5-HT3 antagonist, further confirming the specificity of this compound's action on these receptors .

Comparative Data Table

The following table summarizes key pharmacological properties and findings related to this compound:

PropertyValue/Description
Molecular Weight248.15 g/mol
Chemical FormulaC10H14ClN3.HCl
Binding Affinity (IC50)2.8 - 250 nM
EC50 (Gastrointestinal)11.2 µM
ED50 (Bezold-Jarisch Reflex)8.3 µg/kg i.v.
CNS PenetrationYes

Properties

IUPAC Name

1-(6-chloropyridin-2-yl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3.ClH/c11-9-2-1-3-10(13-9)14-6-4-8(12)5-7-14;/h1-3,8H,4-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMINTAAUJUVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045201
Record name SR 57227A hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77145-61-0
Record name 4-Piperidinamine, 1-(6-chloro-2-pyridinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77145-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-(6-chloro-2-pyridyl)piperidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077145610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SR 57227A hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-Chloro-2-pyridinyl)-4-piperidinamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SR-57227A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW45B79UZD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.